Sodium 2-isopropoxypropanoate
Overview
Description
Sodium 2-isopropoxypropanoate is an organic sodium salt with the molecular formula C6H11NaO3. It is known for its versatility and is used in various scientific applications. The compound is characterized by its unique structure, which includes an isopropoxy group attached to a propanoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2-isopropoxypropanoate can be synthesized through the reaction of 2-isopropoxypropanoic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium, where the acid reacts with the base to form the sodium salt and water:
C6H12O3+NaOH→C6H11NaO3+H2O
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Sodium 2-isopropoxypropanoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the isopropoxy group can be replaced by other nucleophiles.
Oxidation Reactions: Under specific conditions, the compound can undergo oxidation, leading to the formation of corresponding carboxylates.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and thiols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted propanoates can be formed.
Oxidation Products: Oxidation typically results in the formation of carboxylate salts.
Scientific Research Applications
Sodium 2-isopropoxypropanoate is utilized in several scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in biochemical assays and as a buffer component in biological experiments.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug development.
Industry: It finds applications in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of sodium 2-isopropoxypropanoate involves its interaction with specific molecular targets. In biochemical contexts, it may act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways. The isopropoxy group can interact with active sites of enzymes, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
- Sodium 2-methoxypropanoate
- Sodium 2-ethoxypropanoate
- Sodium 2-butoxypropanoate
Comparison: Sodium 2-isopropoxypropanoate is unique due to its isopropoxy group, which imparts distinct chemical properties compared to its analogs. For instance, the steric hindrance provided by the isopropoxy group can influence the compound’s reactivity and interaction with other molecules, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
sodium;2-propan-2-yloxypropanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3.Na/c1-4(2)9-5(3)6(7)8;/h4-5H,1-3H3,(H,7,8);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHTUQVSWKPSEB-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(C)C(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NaO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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